N-(2-Bromoallyl)acetamide
Overview
Description
N-(2-Bromoallyl)acetamide is a chemical compound with the molecular formula C5H8BrNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Transformations
- N-(2-Bromoallyl)acetamide is used in chemical synthesis, particularly in regioselective dibromohydration processes. A study by Qiu et al. (2017) demonstrates its role in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide via a KBr/K2S2O8-mediated process, highlighting its utility in organic chemistry frontiers (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Applications
- This compound derivatives have been explored for their antimicrobial properties. Research by Fahim and Ismael (2019) involved studying the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their subsequent antimicrobial activity. This study indicates the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis of Agonists and Other Derivatives
- The compound has been involved in the synthesis of potent agonists like 2-bromomelatonin. Duranti et al. (1992) describe the synthesis and characterization of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), highlighting its high binding affinity and agonistic properties in physiological studies (Duranti et al., 1992).
Microwave-Assisted Synthesis
- This compound is used in microwave-assisted synthetic processes. Ghazzali et al. (2012) demonstrated the synthesis of derivatives like N-phenyl acetamide using microwave-assisted methods, emphasizing the role of this compound in facilitating efficient and rapid synthesis (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Polymer Supported Reagents
- The compound also finds application in the preparation of polymer-supported reagents. Santhanakrishnan et al. (2016) explored the use of N-bromoacetamide resin, which can be prepared through bromination of the acetamide resin, for various transformations in natural products (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).
Density Functional Theory Studies
- The compound's derivatives are studied using density functional theory (DFT) to explore their potential as anti-HIV drugs. Oftadeh, Mahani, and Hamadanian (2013) conducted DFT-based studies on acetamide derivatives, providing insights into their reactivity and interactions, crucial for drug development (Oftadeh, Mahani, & Hamadanian, 2013).
Anomalous Halogenation
- Jordan and Markwell (1978) investigated the halogenation reactions of N-(2-acetylbenzofuran-3-yl)acetamide, a related compound, demonstrating the diverse chemical reactions possible with acetamide derivatives, including those with bromine and related halogens (Jordan & Markwell, 1978).
Safety and Hazards
Properties
IUPAC Name |
N-(2-bromoprop-2-enyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-4(6)3-7-5(2)8/h1,3H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERCIQBNDFAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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